![molecular formula C21H17F3N2O2 B2591618 N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-31-3](/img/structure/B2591618.png)
N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C21H17F3N2O2 . Its average mass is 386.367 Da and its monoisotopic mass is 386.124207 Da .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 607.1±55.0 °C and a predicted density of 1.326±0.06 g/cm3 . Its pKa is predicted to be 12.98±0.20 .Aplicaciones Científicas De Investigación
Anticancer Agent
DHFP exhibits promising anticancer properties. Researchers have synthesized DHFP through addition, rearrangement, and intramolecular cyclization reactions . Molecular docking studies indicate that DHFP interacts with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and growth. Its potential as a drug candidate is supported by several factors:
Synthesis and Structural Properties
DHFP’s three-dimensional geometry has been determined using density functional theory calculations. Bond lengths, bond angles, and dihedral bond angles were optimized, and the HOMO-LUMO energies were calculated. NMR and FTIR spectra confirmed the expected structure of DHFP .
Future Prospects
Researchers continue to explore DHFP’s applications, including its mechanism of action, toxicity profile, and potential combination therapies.
Mecanismo De Acción
Target of Action
The primary target of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is the EGFR tyrosine kinase . This enzyme plays a crucial role in the proliferation and growth of cancer cells .
Mode of Action
N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide interacts with its target, the EGFR tyrosine kinase, through a process known as molecular docking . This interaction inhibits the function of the enzyme, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
The interaction of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide with EGFR tyrosine kinase affects the downstream pathways associated with cell proliferation and growth . By inhibiting this enzyme, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide are favorable for its potential use as a drug . The compound obeys Lipinski’s five rules, suggesting good bioavailability . It can cross the blood-brain barrier and can be rapidly absorbed from the gastrointestinal wall .
Result of Action
The molecular and cellular effects of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide’s action include a decrease in cancer cell proliferation and growth . This is achieved through the inhibition of EGFR tyrosine kinase and the disruption of associated biochemical pathways .
Propiedades
IUPAC Name |
N-benzyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)17-10-8-16(9-11-17)14-26-12-4-7-18(20(26)28)19(27)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMVAPPKEXNYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.